molecular formula C8H15NO2 B10783442 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid

Cat. No.: B10783442
M. Wt: 160.19 g/mol
InChI Key: GYDJEQRTZSCIOI-XGOBPNGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique isotopic labeling with nitrogen-15 and carbon-13. This labeling allows for detailed studies in areas such as metabolic pathways, reaction mechanisms, and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of cyclohexanone with labeled amines and carboxylic acids under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its use in research and development.

Chemical Reactions Analysis

Types of Reactions

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.

Mechanism of Action

The mechanism by which 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid exerts its effects involves its incorporation into various molecular pathways. The isotopic labels allow for precise tracking of the compound through different reactions and interactions. Molecular targets may include enzymes, receptors, and other biomolecules, with pathways involving metabolic transformations and binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-cyclohexanecarboxylic acid
  • trans-4-Methyl-1-cyclohexane carboxylic acid
  • Cyclohexanecarboxylic acid

Uniqueness

What sets 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid apart from similar compounds is its isotopic labeling. This feature allows for detailed studies that are not possible with non-labeled compounds, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-XGOBPNGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[13CH2][15NH2])[13C](=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.